molecular formula C33H51N3O4 B13784046 Carbonic acid, 4-[[2-amino-4-[(1-oxooctadecyl)amino]phenyl]amino]phenyl ethyl ester CAS No. 69847-37-6

Carbonic acid, 4-[[2-amino-4-[(1-oxooctadecyl)amino]phenyl]amino]phenyl ethyl ester

Cat. No.: B13784046
CAS No.: 69847-37-6
M. Wt: 553.8 g/mol
InChI Key: MZZZZSLFQVXKTG-UHFFFAOYSA-N
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Description

Carbonic acid, 4-[[2-amino-4-[(1-oxooctadecyl)amino]phenyl]amino]phenyl ethyl ester: is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbonic acid, 4-[[2-amino-4-[(1-oxooctadecyl)amino]phenyl]amino]phenyl ethyl ester typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to esterification and amidation reactions under controlled conditions. Common reagents used in these reactions include ethyl chloroformate, octadecanoic acid, and various amines. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters are crucial to achieve consistent quality. Industrial methods may also incorporate purification steps such as crystallization, distillation, and chromatography to isolate the desired product from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

Carbonic acid, 4-[[2-amino-4-[(1-oxooctadecyl)amino]phenyl]amino]phenyl ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: The amino and phenyl groups in the compound can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, carbonic acid, 4-[[2-amino-4-[(1-oxooctadecyl)amino]phenyl]amino]phenyl ethyl ester is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its interactions with biomolecules and its potential as a biochemical probe. Its ability to form stable complexes with proteins and nucleic acids makes it valuable for studying molecular recognition and binding events.

Medicine

In the medical field, this compound is investigated for its potential therapeutic properties. Its derivatives may exhibit pharmacological activities, such as anti-inflammatory or anticancer effects, making it a candidate for drug development.

Industry

Industrially, this compound is used in the formulation of specialty chemicals and materials. Its properties make it suitable for applications in coatings, adhesives, and surfactants, where specific chemical functionalities are required.

Mechanism of Action

The mechanism of action of carbonic acid, 4-[[2-amino-4-[(1-oxooctadecyl)amino]phenyl]amino]phenyl ethyl ester involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound’s functional groups enable it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with these targets, modulating their activity and function. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • Carbonic acid, 4-[[2-amino-4-[(1-oxooctyl)amino]phenyl]amino]phenyl ethyl ester
  • Carbonic acid, 4-[[2-amino-4-[(1-oxohexadecyl)amino]phenyl]amino]phenyl ethyl ester
  • Carbonic acid, 4-[[2-amino-4-[(1-oxododecyl)amino]phenyl]amino]phenyl ethyl ester

Uniqueness

Compared to similar compounds, carbonic acid, 4-[[2-amino-4-[(1-oxooctadecyl)amino]phenyl]amino]phenyl ethyl ester stands out due to its longer alkyl chain, which imparts unique hydrophobic properties and influences its reactivity and interactions. This structural feature can enhance its solubility in non-polar solvents and affect its binding affinity with biological targets, making it a versatile compound for various applications.

Properties

CAS No.

69847-37-6

Molecular Formula

C33H51N3O4

Molecular Weight

553.8 g/mol

IUPAC Name

[4-[2-amino-4-(octadecanoylamino)anilino]phenyl] ethyl carbonate

InChI

InChI=1S/C33H51N3O4/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-32(37)36-28-22-25-31(30(34)26-28)35-27-20-23-29(24-21-27)40-33(38)39-4-2/h20-26,35H,3-19,34H2,1-2H3,(H,36,37)

InChI Key

MZZZZSLFQVXKTG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC1=CC(=C(C=C1)NC2=CC=C(C=C2)OC(=O)OCC)N

Origin of Product

United States

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